3-butyl-1-(1-ethynylcyclohexyl)urea
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Overview
Description
3-butyl-1-(1-ethynylcyclohexyl)urea is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is known for its unique structure, which includes a butyl group, an ethynyl group, and a cyclohexyl ring attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-(1-ethynylcyclohexyl)urea typically involves the reaction of 1-ethynylcyclohexylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-ethynylcyclohexylamine and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as diethyl ether at room temperature.
Procedure: The 1-ethynylcyclohexylamine is added to a solution of butyl isocyanate in diethyl ether. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(1-ethynylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in an organic solvent.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-butyl-1-(1-ethynylcyclohexyl)urea is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butyl-1-(1-ethynylcyclohexyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group plays a crucial role in this interaction by forming covalent bonds with the target enzyme. The cyclohexyl ring provides structural stability, while the butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-(1-ethynylcyclohexyl)urea
- 1-butyl-3-(1-ethynylcyclohexyl)urea
Uniqueness
3-butyl-1-(1-ethynylcyclohexyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethynyl group allows for unique reactivity, while the butyl and cyclohexyl groups provide structural diversity compared to similar compounds .
Properties
IUPAC Name |
1-butyl-3-(1-ethynylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-5-11-14-12(16)15-13(4-2)9-7-6-8-10-13/h2H,3,5-11H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVCKCGYVOPSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1(CCCCC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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